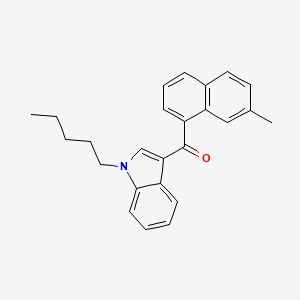

Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Description

Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is a synthetic cannabinoid receptor agonist (SCRA) structurally characterized by a naphthalene ring substituted with a methyl group at the 7-position and an indole moiety bearing a pentyl chain at the 1-position. The molecular formula is likely C25H25NO, with an average mass of ~355.48 g/mol, based on structurally similar compounds (e.g., JWH-007: 355.48 g/mol, ).

Synthetic cannabinoids like this compound typically act as potent agonists of cannabinoid receptors CB1 and CB2, mimicking the effects of Δ9-THC but with higher binding affinity .

Properties

IUPAC Name |

(7-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-19-14-13-18(2)16-22(19)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULKGPOKWWKWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20837618 | |

| Record name | JWH-122 7-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20837618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824960-56-7 | |

| Record name | JWH-122 7-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20837618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed Functionalization of Naphthalene

The synthesis of 7-methyl-1-naphthalenecarboxylic acid (a precursor to the acyl chloride) can be achieved through directed ortho-metalation (DoM) strategies. For example:

-

Sulfonation-directed methylation :

-

Vilsmeier-Haack formylation :

Representative Data :

Alternative Route via Naphthol Derivatives

A patent by describes the synthesis of 7-methoxy-naphthalene-1-carbaldehyde from 7-methoxy-naphthalen-2-ol. Adapting this protocol for the target compound:

-

Methylation of naphthol :

-

Formylation and oxidation :

Synthesis of the 1-Pentyl-1H-indol-3-yl Unit

Alkylation of Indole

The 1-pentyl substitution on indole is achieved via N-alkylation :

-

Base-mediated alkylation :

Optimized Conditions :

Functionalization at the 3-Position

The indole 3-position is activated for coupling via:

-

Lithiation :

-

Friedel-Crafts acylation :

Coupling Strategies for Methanone Formation

Friedel-Crafts Acylation

The most direct method involves reacting 7-methyl-1-naphthalenecarbonyl chloride with 1-pentylindole:

-

Reaction conditions :

Yield Optimization :

Transition Metal-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling offers an alternative route:

-

Boronic ester preparation :

-

Coupling with indole stannane :

Challenges :

-

Steric hindrance from the 7-methyl group reduces coupling efficiency.

-

Requires stringent anhydrous conditions.

Analytical Characterization and Purification

Chromatographic Methods

Chemical Reactions Analysis

JWH 122 7-methylnaphthyl isomer undergoes various chemical reactions, including:

Scientific Research Applications

JWH 122 7-methylnaphthyl isomer is utilized in various scientific research applications, including:

Mechanism of Action

JWH 122 7-methylnaphthyl isomer exerts its effects by binding to cannabinoid receptors 1 and 2, which are part of the endocannabinoid system . Upon binding, it activates these receptors, leading to various physiological responses such as modulation of neurotransmitter release, pain perception, and immune function . The compound’s high affinity for these receptors suggests potent agonistic activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Key Structural Differences

- Substituent Position : The target compound’s 7-methyl group on the naphthalene ring contrasts with JWH-122’s 4-methyl substitution. Positional isomers like JWH-122 and JWH-398 (4-methyl vs. 4-ethyl) exhibit distinct receptor-binding kinetics and metabolic pathways .

- Functional Groups : RCS-4 replaces the naphthalene ring with a methoxyphenyl group, reducing hydrophobicity and altering detection in mass spectrometry (e.g., unique fragments at 107.0491 m/z for methoxy groups) .

Pharmacological and Metabolic Comparisons

Receptor Affinity

- CB1/CB2 Binding : JWH-122 and JWH-210 show high CB1 affinity due to bulky naphthalene substituents, while RCS-4’s methoxyphenyl group reduces potency . The target compound’s 7-methyl group may sterically hinder receptor interaction compared to 4-substituted analogs .

- Metabolism : JWH-122 undergoes hydroxylation at the pentyl chain, producing detectable metabolites in oral fluid . Similarly, the target compound’s methyl group position could influence oxidative metabolism, as seen in JWH-163 (6-methoxy substitution; ).

Detection and Analytical Challenges

- Mass Spectrometry: RCS-4 isomers (2-, 3-, and 4-methoxy) are distinguishable via diagnostic ions (e.g., 135.0441 m/z for methoxy fragments) . The target compound’s 7-methyl group may produce unique fragmentation patterns compared to 4-methyl analogs.

Research Findings and Implications

- Structure-Activity Relationships (SAR): The position of alkyl/methoxy groups on the naphthalene ring critically impacts cannabinoid receptor affinity. For example, JWH-210’s 4-ethyl group enhances lipophilicity and prolongs half-life compared to JWH-122 .

- Metabolic Stability : UR-144 (tetramethylcyclopropyl substitution) demonstrates faster metabolic clearance than naphthalene-based SCRAs, highlighting the role of substituent bulkiness in pharmacokinetics .

- Legislative Trends : Positional isomers (e.g., JWH-122 vs. JWH-398) are increasingly targeted in controlled substance laws, emphasizing the need for precise analytical differentiation .

Biological Activity

Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, commonly referred to as JWH-018, is a synthetic cannabinoid that has garnered significant attention due to its psychoactive properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Overview

- IUPAC Name : Naphthalen-1-yl-(1-pentylindol-3-yl)methanone

- Molecular Formula : C24H23NO

- Molecular Weight : 341.45 g/mol

- CAS Number : 209414-07-3

JWH-018 primarily acts as a cannabinoid receptor agonist, with a strong affinity for the CB1 receptor, which is predominantly found in the brain. This interaction leads to various physiological effects similar to those produced by natural cannabinoids like THC (tetrahydrocannabinol).

Key Findings on Mechanism:

- CB1 Receptor Activation : JWH-018 exhibits a higher binding affinity for the CB1 receptor compared to other synthetic cannabinoids, which may contribute to its potent psychoactive effects .

- Signal Transduction : Upon activation of the CB1 receptor, JWH-018 influences several intracellular pathways, including inhibition of adenylate cyclase and modulation of ion channels, leading to altered neurotransmitter release .

Biological Activity and Effects

The biological activity of JWH-018 encompasses a range of effects on both the central nervous system (CNS) and peripheral systems.

Psychoactive Effects:

- Users report effects similar to cannabis use, including euphoria, relaxation, and altered perception . However, adverse effects such as anxiety, paranoia, and hallucinations have also been documented.

Case Studies:

- Clinical Observations : A study involving patients who consumed JWH-018 reported symptoms ranging from mild euphoria to severe agitation and psychosis. Notably, some patients required medical intervention due to acute anxiety and tachycardia .

- Animal Studies : In rodent models, administration of JWH-018 resulted in increased locomotor activity and alterations in pain perception. These findings suggest potential analgesic properties alongside its psychoactive effects .

Comparative Biological Activity

The following table summarizes the comparative biological activity of JWH-018 with other synthetic cannabinoids:

| Compound Name | CB1 Binding Affinity (Ki) | Psychoactive Effects | Notable Research Findings |

|---|---|---|---|

| JWH-018 | 0.8 nM | High | Induces euphoria; associated with anxiety |

| AM-2201 | 0.6 nM | Very High | More potent than JWH-018; risk of overdose |

| HU-210 | 0.04 nM | High | Strong anti-inflammatory properties |

Safety and Toxicology

Despite its therapeutic potential, the safety profile of JWH-018 raises concerns. Reports indicate that synthetic cannabinoids can lead to unpredictable effects due to their potency and the variability in product composition.

Toxicological Studies:

Research has highlighted that JWH-018 can produce severe cardiovascular effects, including tachycardia and hypertension. Additionally, there are reports of acute kidney injury associated with its use .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, and how can purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, indole derivatives are often acylated using naphthoyl chlorides under anhydrous conditions (e.g., AlCl₃ catalysis). Purification involves column chromatography followed by HPLC to achieve >99% purity, as demonstrated in analogous indole-naphthoyl methanone syntheses . Yield optimization may require adjusting stoichiometry and reaction time (e.g., 16–90% yields observed in similar compounds) .

Q. How should researchers characterize the structural and spectral properties of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and purity. Key NMR signals include aromatic protons (δ 6.8–8.5 ppm) and methyl/pentyl groups (δ 1.0–2.5 ppm). Mass spectrometry (HRMS) and HPLC validate molecular weight and purity (>99.8%) . Computational tools (e.g., DFT) can predict spectral data for comparison .

Q. What in vitro assays are suitable for evaluating cannabinoid receptor affinity?

- Methodological Answer : Use [³⁵S]GTPγS binding assays to measure CB1/CB2 receptor activation. Competitive binding studies with labeled ligands (e.g., CP55940) quantify Ki values. Functional assays (e.g., cAMP inhibition) are critical for distinguishing agonists from antagonists .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data for structurally similar derivatives?

- Methodological Answer : Contradictions arise from substituent effects (e.g., 7-methyl vs. 6-methoxy groups). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, methyl groups on naphthalene alter aromatic coupling patterns, requiring careful assignment . Compare experimental data with synthesized standards or computational predictions .

Q. What strategies optimize synthetic yields for derivatives with bulky substituents?

- Methodological Answer : Bulky groups (e.g., 7-methylnaphthalene) hinder reaction kinetics. Use microwave-assisted synthesis to reduce reaction time and improve yields. Solvent choice (e.g., DMF for polar intermediates) and catalysts (e.g., LiAlH₄ for reductions) enhance efficiency .

Q. How can in silico docking predict the compound’s interaction with cannabinoid receptors?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using CB1/CB2 crystal structures (PDB: 5TGZ). Focus on the indole-naphthoyl core’s orientation in the hydrophobic binding pocket. Validate predictions with mutagenesis studies (e.g., Lys192 in CB1) .

Q. What analytical techniques detect trace impurities in synthesized batches?

- Methodological Answer : Use GC-MS with electron ionization (EI) for volatile impurities. For non-volatile byproducts, LC-HRMS (Q-TOF) provides accurate mass identification. Ambient ionization methods (e.g., paper spray-MS) enable rapid screening of bulk samples .

Critical Considerations

- Synthetic Challenges : Low yields in naphthoylindole syntheses often stem from steric hindrance or electron-deficient aromatic rings. Optimize reaction conditions (e.g., elevated temperatures for acylation) .

- Biological Interpretation : Functional selectivity (bias signaling) must be assessed via multiple pathways (e.g., β-arrestin vs. G-protein recruitment) to avoid overinterpreting binding affinity data .

- Regulatory Compliance : Analogues may fall under controlled substance laws; verify legal status before synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.